![molecular formula C17H18O3 B187321 3-[(2,6-Dimethylphenoxy)methyl]-4-methoxybenzaldehyde CAS No. 438530-82-6](/img/structure/B187321.png)
3-[(2,6-Dimethylphenoxy)methyl]-4-methoxybenzaldehyde
Overview
Description
3-[(2,6-Dimethylphenoxy)methyl]-4-methoxybenzaldehyde is an organic compound with the molecular formula C17H18O3. It is characterized by the presence of a benzaldehyde group substituted with a 2,6-dimethylphenoxy methyl group and a methoxy group. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,6-Dimethylphenoxy)methyl]-4-methoxybenzaldehyde typically involves the reaction of 2,6-dimethylphenol with formaldehyde to form 2,6-dimethylphenoxy methanol. This intermediate is then reacted with 4-methoxybenzaldehyde under specific conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Catalysts and solvents are carefully selected to facilitate the reaction and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
3-[(2,6-Dimethylphenoxy)methyl]-4-methoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: 3-[(2,6-Dimethylphenoxy)methyl]-4-methoxybenzoic acid.
Reduction: 3-[(2,6-Dimethylphenoxy)methyl]-4-methoxybenzyl alcohol.
Substitution: Products vary based on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
1.1. Small Molecule Ligands
The compound has been investigated as a small molecule ligand for the thyroid-stimulating hormone receptor (TSHR). A study highlights its role as an inverse agonist that inhibits both basal and TSH-stimulated signaling pathways in human cells. This property makes it a candidate for therapeutic applications in managing thyroid-related disorders, where modulation of TSH signaling is crucial .
1.2. Synthesis of Bioactive Compounds
3-[(2,6-Dimethylphenoxy)methyl]-4-methoxybenzaldehyde serves as a key intermediate in synthesizing various biologically active molecules. It has been utilized to create dopamine agonists and compounds targeting cholinesterases and serotonin receptors, which are relevant in treating neurodegenerative diseases like Alzheimer's.
Organic Synthesis
2.1. Building Block for Complex Molecules
The compound is recognized for its utility as a building block in organic synthesis. Its ability to undergo various chemical reactions—such as nucleophilic additions and electrophilic substitutions—facilitates the development of complex molecular architectures.
2.2. Reaction Pathways
The compound can participate in:
- Nucleophilic Addition: Enhancing electrophilicity allows for the formation of diverse derivatives.
- Electrophilic Substitution: Although less common, it can be used to introduce new functional groups onto aromatic rings.
- Lithiation Reactions: Strong bases can generate lithiated derivatives for further functionalization.
Materials Science
3.1. Development of Advanced Materials
In materials science, this compound is being explored for its potential in developing advanced materials due to its unique electronic properties and structural versatility. Its derivatives may contribute to creating new polymers or nanomaterials with specific functionalities .
Table 1: Summary of Applications and Findings
Mechanism of Action
The mechanism of action of 3-[(2,6-Dimethylphenoxy)methyl]-4-methoxybenzaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact mechanism depends on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 2-[3-[(2,6-Dimethylphenoxy)methyl]-4-methoxyphenyl]-3-(3-pyridinylmethyl)-1,2-dihydroquinazolin-4-one .
- 2-[3-[(2,6-Dimethylphenoxy)methyl]-4-methoxyphenyl]-3-[(5-methyl-2-furanyl)methyl]-1,2-dihydroquinazolin-4-one .
Uniqueness
3-[(2,6-Dimethylphenoxy)methyl]-4-methoxybenzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications .
Biological Activity
3-[(2,6-Dimethylphenoxy)methyl]-4-methoxybenzaldehyde is a synthetic organic compound with potential biological activities. Its unique structure, characterized by a methoxy group and a dimethylphenoxy moiety, suggests various interactions with biological systems. This article reviews the compound's biological activities, mechanisms of action, and relevant research findings.
- IUPAC Name : this compound
- Molecular Formula : C17H18O3
- CAS Number : 438530-82-6
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
- Pseudomonas aeruginosa
The compound's mechanism of action is believed to involve disruption of bacterial cell wall synthesis, similar to other known antimicrobial agents.
Anti-inflammatory Effects
In vitro studies suggest that this compound may have anti-inflammatory effects. It appears to inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha in activated macrophages. This suggests potential therapeutic applications in conditions characterized by chronic inflammation.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways.
- Receptor Modulation : It may modulate receptors associated with pain and inflammation, contributing to its anti-inflammatory properties.
Study 1: Antimicrobial Efficacy
A study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial efficacy of several phenolic compounds, including this compound. The results indicated that this compound exhibited minimum inhibitory concentrations (MIC) comparable to standard antibiotics, suggesting its potential as a lead compound for antibiotic development.
Study 2: Anti-inflammatory Activity
In a controlled laboratory setting, researchers investigated the anti-inflammatory properties of this compound using an LPS-induced inflammation model in macrophages. The findings showed a significant reduction in inflammatory markers at concentrations as low as 10 µM, indicating its potency and potential for therapeutic use in inflammatory diseases.
Comparative Analysis with Similar Compounds
Compound Name | Structure | Biological Activity |
---|---|---|
3-Methoxybenzaldehyde | Structure | Moderate antimicrobial |
2,6-Dimethylphenol | Structure | Strong antibacterial |
4-Methoxybenzaldehyde | Structure | Weak anti-inflammatory |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 3-[(2,6-Dimethylphenoxy)methyl]-4-methoxybenzaldehyde, and what reaction conditions are critical for optimal yields?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, substituted benzaldehydes can react with phenoxy-methyl derivatives under reflux in ethanol with glacial acetic acid as a catalyst . Key parameters include reflux duration (4–6 hours), solvent choice (absolute ethanol), and stoichiometric control of reactants. Adjusting pH during workup (e.g., mildly acidic conditions, pH 5–6) minimizes salt formation and maximizes yield .
Q. How is the purity of this compound validated, and which analytical techniques are essential?
- Methodological Answer : Purity is assessed using high-performance liquid chromatography (HPLC) with >97.0% purity thresholds . Structural confirmation relies on (e.g., δ = 3.76 ppm for methoxy groups) and melting point analysis (79–82°C). Column chromatography with gradients of dichloromethane and ethyl acetate (1–20%) is used for purification .
Q. What storage conditions are recommended to maintain the compound’s stability?
- Methodological Answer : Store at 0–6°C in airtight, light-resistant containers to prevent degradation. Substituted benzaldehydes are sensitive to oxidation, so inert atmospheres (e.g., nitrogen) are advised for long-term storage .
Q. How can researchers distinguish between regioisomers or byproducts during synthesis?
- Methodological Answer : Use to identify characteristic peaks (e.g., aldehydic protons at ~10 ppm) and LC-MS to detect molecular ions. Thin-layer chromatography (TLC) with hexane/EtOAc (2:1) helps monitor reaction progress and isolate intermediates .
Advanced Research Questions
Q. How do electron-donating substituents (e.g., methyl or methoxy groups) influence the reactivity of intermediates in the synthesis of this compound?
- Methodological Answer : Electron-donating groups reduce the electrophilicity of carbonyl carbons, necessitating harsher conditions (e.g., prolonged reflux) for nucleophilic attacks. For example, 2,4-dimethylphenoxy derivatives require strong bases (e.g., NaOH) to deprotonate low-acidity phenolic -OH groups . Computational studies (e.g., DFT) can model electronic effects on transition states .
Q. What strategies can resolve contradictions in reported yields for similar benzaldehyde derivatives?
- Methodological Answer : Systematic variation of parameters (pH, solvent polarity, catalyst loading) is critical. For instance, yields drop sharply if filtration occurs at basic pH due to salt formation; replicate conditions at pH 5–6 to align with high-yield protocols . Cross-validate results using kinetic studies (e.g., monitoring reaction progress via ) .
Q. How can reaction mechanisms be probed for triazine or oxadiazole intermediates involving this compound?
- Methodological Answer : Isotopic labeling (e.g., -aldehyde) or trapping experiments (e.g., using TEMPO for radical intermediates) clarify mechanistic pathways. For triazine derivatives, stepwise substitution (e.g., with DIPEA as a base) confirms the order of nucleophilic attacks .
Q. What in vitro assays are suitable for evaluating the biological activity of this compound?
Properties
IUPAC Name |
3-[(2,6-dimethylphenoxy)methyl]-4-methoxybenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O3/c1-12-5-4-6-13(2)17(12)20-11-15-9-14(10-18)7-8-16(15)19-3/h4-10H,11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPXYVPDEEYJVDE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCC2=C(C=CC(=C2)C=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40343605 | |
Record name | 3-[(2,6-Dimethylphenoxy)methyl]-4-methoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40343605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
438530-82-6 | |
Record name | 3-[(2,6-Dimethylphenoxy)methyl]-4-methoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40343605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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